molecular formula C6H13ClN2O B2974919 2-amino-N-cyclobutylacetamide hydrochloride CAS No. 2225146-50-7

2-amino-N-cyclobutylacetamide hydrochloride

Cat. No.: B2974919
CAS No.: 2225146-50-7
M. Wt: 164.63
InChI Key: SJWZRQSYTYBNCA-UHFFFAOYSA-N
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Description

2-Amino-N-cyclobutylacetamide hydrochloride is a synthetic organic compound belonging to the class of substituted acetamides. Its molecular formula is C₆H₁₃ClN₂O (derived from the base compound C₆H₁₂N₂O with HCl addition), and its molecular weight is 164.64 g/mol . The structure comprises a cyclobutyl group attached to the acetamide nitrogen, an amino group at the α-carbon, and a hydrochloride salt (Figure 1).

Key structural identifiers include:

  • SMILES: C1CC(C1)NC(=O)CN
  • InChI: InChI=1S/C6H12N2O.ClH/c7-4-6(9)8-5-2-1-3-5;/h5H,1-4,7H2,(H,8,9);1H
  • CAS No.: 97087-59-7 (base compound) .

Properties

IUPAC Name

2-amino-N-cyclobutylacetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c7-4-6(9)8-5-2-1-3-5;/h5H,1-4,7H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWZRQSYTYBNCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-cyclobutylacetamide hydrochloride typically involves the reaction of cyclobutylamine with chloroacetyl chloride, followed by the addition of ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of 2-amino-N-cyclobutylacetamide hydrochloride may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-cyclobutylacetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various amides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-amino-N-cyclobutylacetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-cyclobutylacetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Table 1: Molecular Data for Selected Acetamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Structural Features
2-Amino-N-cyclobutylacetamide hydrochloride C₆H₁₃ClN₂O 164.64 Cyclobutyl, amino, HCl Cyclobutane ring, α-amino group
2-Amino-N-cyclopropylacetamide hydrochloride C₅H₁₁ClN₂O 150.61 Cyclopropyl, amino, HCl Cyclopropane ring (higher ring strain)
2-Amino-N-cyclohexyl-N-ethylacetamide hydrochloride C₁₀H₂₁ClN₂O 220.74 Cyclohexyl, ethyl, HCl Bulky cyclohexyl group, branched alkyl
2-Chloro-N-phenylacetamide C₈H₈ClNO 169.61 Phenyl, chloro Aromatic ring, electron-withdrawing Cl
Methyl 2-amino-2-cyclobutylacetate hydrochloride C₇H₁₃ClNO₂ 190.64 Cyclobutyl, methyl ester, HCl Ester group (enhanced lipophilicity)

Sources :

Key Observations:

Ring Size and Strain: The cyclopropyl analog () exhibits higher ring strain due to its three-membered ring, which may enhance reactivity but reduce stability compared to the four-membered cyclobutyl group in the target compound .

Substituent Effects: Chloro substituents (e.g., 2-chloro-N-phenylacetamide, ) increase electrophilicity, making these compounds reactive in nucleophilic substitution reactions . In contrast, the amino group in the target compound may facilitate hydrogen bonding or coordination with metal ions . Ester-functionalized derivatives (e.g., methyl 2-amino-2-cyclobutylacetate hydrochloride, ) exhibit higher lipophilicity, which could improve membrane permeability in drug design .

Sources :

Key Insights:

  • Biological Relevance : N-Substituted acetamides with aromatic or cycloalkyl groups (e.g., ) show promise in mimicking natural antibiotics or serving as enzyme inhibitors due to their planar amide groups and hydrogen-bonding capabilities .
  • Synthetic Utility : Chloroacetamide derivatives () are pivotal in synthesizing heterocycles (e.g., aziridines, lactams), highlighting the role of substituents in directing reactivity .

Biological Activity

2-Amino-N-cyclobutylacetamide hydrochloride is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to 2-amino-N-cyclobutylacetamide exhibit significant antimicrobial properties. For instance, compounds containing heterocyclic rings have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundTarget BacteriaMIC (µg/mL)Activity Level
2-Amino-N-cyclobutylacetamideS. aureus20-28Moderate to High
2-Amino-N-cyclobutylacetamideE. coli24-40Moderate

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been explored extensively. Research indicates that certain derivatives can inhibit the expression of pro-inflammatory cytokines such as IL-1β while promoting the expression of neuronal nitric oxide synthase (nNOS), which plays a role in neurogenic inflammation .

The mechanism by which 2-amino-N-cyclobutylacetamide hydrochloride exerts its effects may involve modulation of neurotransmitter systems and inflammatory pathways. Specifically, the stimulation of nNOS leads to increased nitric oxide (NO) production, which can mediate smooth muscle relaxation and reduce inflammation .

Study on Smooth Muscle Relaxation

A study investigated the effects of 2-amino-N-cyclobutylacetamide hydrochloride on smooth muscle contractions in vitro. The results demonstrated that the compound could significantly reduce contractions induced by acetylcholine in rat gastric smooth muscle preparations, suggesting its potential as a therapeutic agent for gastrointestinal disorders .

In Vivo Efficacy

In vivo studies have shown that administration of the compound in animal models resulted in reduced inflammatory markers and improved gastrointestinal motility. These findings support the hypothesis that this compound could be beneficial in treating conditions such as irritable bowel syndrome .

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